molecular formula C9H9ClO2 B2436869 2-(3-Chloro-4-methylphenyl)acetic acid CAS No. 1000515-63-8

2-(3-Chloro-4-methylphenyl)acetic acid

Cat. No.: B2436869
CAS No.: 1000515-63-8
M. Wt: 184.62
InChI Key: BHGQSYHHKWNLNZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)acetic acid is a chlorinated phenylacetic acid derivative of interest in chemical and pharmaceutical research. It is characterized by the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . The compound's structure features a chloro-substituent and a methyl-substituent on the phenyl ring, which is linked to an acetic acid group, making it a potential intermediate in organic synthesis . Researchers value this family of compounds for developing new synthetic methodologies and exploring structure-activity relationships. As a building block, it can be used in the synthesis of more complex molecules for various investigative applications. Specific applications and the mechanism of action for this precise compound are subjects of ongoing research, and investigators are encouraged to consult the scientific literature for the latest findings. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQSYHHKWNLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000515-63-8
Record name 2-(3-chloro-4-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3-Chloro-4-methylphenyl)acetic acid CAS 1000515-63-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

2-(3-Chloro-4-methylphenyl)acetic acid is a specialized disubstituted phenylacetic acid intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Structurally, it consists of a phenylacetic acid core modified with a chlorine atom at the meta position and a methyl group at the para position relative to the acetic acid tail.

This specific substitution pattern (3-Cl, 4-Me) imparts unique electronic and steric properties:

  • Steric Constraint: The ortho-relationship between the chlorine and methyl groups creates a rigid local conformation, potentially locking the orientation of the phenyl ring when bound to protein active sites.

  • Electronic Modulation: The chlorine atom ($ \sigma_{meta} \approx 0.37 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     \sigma{para} \approx -0.17 $) provides weak electron donation via hyperconjugation.
    
  • Lipophilicity: The addition of both Cl and Me significantly increases the LogP relative to unsubstituted phenylacetic acid, enhancing membrane permeability for downstream derivatives.

Physicochemical Profile

The following data aggregates predicted and class-based properties for CAS 1000515-63-8.

PropertyValue / DescriptionNote
Molecular Formula C₉H₉ClO₂-
Molecular Weight 184.62 g/mol -
Physical State Solid (Crystalline powder)Typical for phenylacetic acids
Melting Point 108–115 °C (Predicted)Experimental verification required
Boiling Point 310–315 °C (at 760 mmHg)Predicted
Acidity (pKa) 4.1 ± 0.2Slightly more acidic than phenylacetic acid (4.[1][2][3][4]31)
LogP 2.6 – 2.9Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility at neutral pH

Synthetic Methodologies

For research and scale-up, two primary pathways are recommended. Route A is preferred for laboratory-scale synthesis due to mild conditions, while Route B is viable for bulk manufacturing.

Route A: Homologation via Nitrile Hydrolysis (Standard)

This route utilizes 3-chloro-4-methylbenzyl bromide as the starting material.

  • Cyanation: The benzyl bromide is treated with NaCN or KCN in a polar aprotic solvent (DMF or DMSO) to form the corresponding phenylacetonitrile.

  • Hydrolysis: The nitrile is hydrolyzed under acidic (H₂SO₄/AcOH) or basic (NaOH/EtOH) conditions to yield the carboxylic acid.

Route B: Palladium-Catalyzed Negishi/Suzuki Coupling (Modern)

Useful when the benzyl halide is unavailable but the aryl halide is abundant.

  • Coupling: 3-Chloro-4-methylphenylboronic acid (or zinc reagent) is coupled with ethyl bromoacetate in the presence of a Pd(0) catalyst.

  • Saponification: The resulting ester is saponified with LiOH to release the free acid.

Visualization: Synthetic Pathways

SynthesisPathways Start1 3-Chloro-4-methyl benzyl bromide Inter1 Nitrile Intermediate (Ar-CH2-CN) Start1->Inter1 NaCN, DMF SN2 Displacement Product 2-(3-Chloro-4-methylphenyl) acetic acid (CAS 1000515-63-8) Inter1->Product H2SO4/H2O Acid Hydrolysis Start2 3-Chloro-4-methyl phenylboronic acid Inter2 Ethyl Ester Intermediate Start2->Inter2 Ethyl bromoacetate Pd(PPh3)4, Base Inter2->Product LiOH, THF/H2O Saponification

Figure 1: Two distinct synthetic strategies for CAS 1000515-63-8.[2][4][5] Route 1 (Top) follows classical SN2 displacement. Route 2 (Bottom) utilizes transition-metal catalysis.[5]

Reactivity & Derivatization Guide

The utility of CAS 1000515-63-8 lies in its bifunctional nature. The carboxylic acid tail allows for coupling, while the aromatic core provides a scaffold for further functionalization.

Carboxylic Acid Transformations
  • Amide Coupling: Activation with EDC/HOBt or HATU allows reaction with primary/secondary amines. This is the primary vector for generating library compounds in drug discovery.

  • Esterification: Reaction with alcohols under acid catalysis (Fischer esterification) or using alkyl halides (base-promoted) protects the acid or creates prodrug moieties.

  • Reduction: Treatment with LiAlH₄ or Borane-THF reduces the acid to the corresponding phenethyl alcohol (2-(3-chloro-4-methylphenyl)ethanol).

Aromatic Ring Functionalization
  • Electrophilic Substitution: The position ortho to the methyl group (position 5) is sterically crowded but electronically activated by the methyl group. However, the chlorine atom deactivates the ring overall. Nitration or halogenation will likely occur at position 6 (ortho to the acetic acid side chain) due to steric directing effects.

  • Metal-Halogen Exchange: The Chlorine atom is relatively stable but can participate in Buchwald-Hartwig aminations or Suzuki couplings under forcing conditions (e.g., Pd-XPhos catalysts), allowing the molecule to serve as a bifunctional linker.

Visualization: Reactivity Logic

Reactivity Center 2-(3-Chloro-4-methylphenyl) acetic acid Amide Amide Derivatives (Peptidomimetics) Center->Amide HATU, R-NH2 Alcohol Phenethyl Alcohol (Reduction Product) Center->Alcohol BH3·THF Biaryl Biaryl Scaffolds (via Cl-displacement) Center->Biaryl Pd(OAc)2, Ar-B(OH)2 (Forcing Conditions)

Figure 2: Divergent synthesis pathways from the core scaffold. Red path indicates amide bond formation (most common).

Analytical Characterization (Expected Data)

To validate the identity of synthesized material, the following spectroscopic signals should be observed.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

  • δ 7.30 – 7.10 ppm (m, 3H): Aromatic protons. The substitution pattern (1,3,4) typically yields a doublet (H5), a doublet of doublets (H6), and a doublet (H2).

  • δ 3.55 ppm (s, 2H): Benzylic methylene protons (Ar-CH ₂-COOH).

  • δ 2.30 ppm (s, 3H): Methyl group protons attached to the aromatic ring (Ar-CH ₃).

Mass Spectrometry (ESI)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • m/z: 183.0 [M-H]⁻ (Base peak).

  • Isotope Pattern: A distinct M+2 peak at ~185.0 (approx. 33% intensity of base peak) confirms the presence of one Chlorine atom.

Safety & Handling Protocols

GHS Classification:

  • H315: Causes skin irritation.[1][6][7][8]

  • H319: Causes serious eye irritation.[1][6][8][9]

  • H335: May cause respiratory irritation.[6][8]

Standard Operating Procedure (SOP):

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118534, 3-Chloro-4-hydroxyphenylacetic acid (Analogous Structure). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Nitrile Hydrolysis and Willgerodt-Kindler reaction mechanisms).
  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for Suzuki Coupling methodology).

Sources

3-Chloro-4-methylphenylacetic acid chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

3-Chloro-4-methylphenylacetic acid (CMPAA) is a disubstituted phenylacetic acid derivative serving as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic auxin herbicides. Characterized by the steric interplay between its ortho-chloro and para-methyl substituents, CMPAA acts as a lipophilic building block that modifies the metabolic stability and receptor binding affinity of bioactive molecules. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and characterization standards.

Part 1: Structural Identity & Physicochemical Profile[1]

CMPAA (


) consists of a phenyl ring substituted at the 3-position with a chlorine atom and at the 4-position with a methyl group, featuring an acetic acid moiety at the 1-position. The proximity of the chlorine atom to the methyl group introduces specific steric and electronic effects that differentiate it from its non-chlorinated analogs.
Chemical Data Table
PropertyValue / Description
IUPAC Name 2-(3-Chloro-4-methylphenyl)acetic acid
Molecular Formula

Molecular Weight 184.62 g/mol
CAS Registry Number 52955-41-6 (Isomer specific)
Physical State White to off-white crystalline solid
Melting Point 104–106 °C (Typical for this class)
pKa (Predicted) ~4.2 (Carboxylic acid)
LogP (Predicted) 2.65 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Electronic & Steric Considerations
  • Electronic Effect: The chlorine atom at position 3 exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the aromatic protons and potentially influencing the pKa of the acetic acid tail via field effects, though the distance attenuates this.

  • Steric Effect: The 3-chloro substituent creates steric bulk that restricts rotation in protein binding pockets. This is often exploited in medicinal chemistry to lock conformations or prevent metabolic oxidation at the benzylic methyl group (metabolic blocking).

Part 2: Synthetic Pathways

The most robust synthetic route for CMPAA avoids direct chlorination of (4-methylphenyl)acetic acid, which often yields inseparable isomers. Instead, the Nitrile Hydrolysis Method via the benzyl chloride intermediate is the industry standard for high purity.

Pathway Visualization (DOT)

Synthesis_Pathway Start 3-Chloro-4-methyl toluene Inter1 3-Chloro-4-methyl benzyl chloride Start->Inter1 Radical Halogenation Inter2 3-Chloro-4-methyl phenylacetonitrile Inter1->Inter2 Nucleophilic Substitution Product 3-Chloro-4-methyl phenylacetic Acid Inter2->Product Acid Hydrolysis Step1 NCS / r.t. or SO2Cl2 Step2 NaCN / DMSO Exothermic Step3 H2SO4 / H2O Reflux

Figure 1: Step-wise synthesis from toluene precursor to final acid.

Detailed Protocol: Nitrile Hydrolysis

Step 1: Cyanation (Nucleophilic Substitution)

  • Precursor: 3-Chloro-4-methylbenzyl chloride.

  • Reagents: Sodium Cyanide (NaCN), DMSO (Solvent).

  • Procedure:

    • Dissolve 1.0 eq of benzyl chloride in DMSO.

    • Slowly add 1.2 eq of NaCN (Caution: Toxic). Maintain temperature < 40°C to prevent polymerization.

    • Stir at ambient temperature for 4-6 hours.

    • Quench: Pour into ice water. The nitrile usually precipitates as a solid or oil.

    • Why DMSO? DMSO enhances the nucleophilicity of the cyanide ion (

      
      ), significantly accelerating the 
      
      
      
      reaction compared to aqueous alcohols.

Step 2: Acid Hydrolysis (Nitrile to Acid)

  • Precursor: 3-Chloro-4-methylphenylacetonitrile.

  • Reagents: 60% Sulfuric Acid (

    
    ) or NaOH (followed by acidification).
    
  • Procedure:

    • Suspend the nitrile in 60%

      
       (10 mL per gram).
      
    • Reflux at 100–110°C for 6 hours. Monitor the disappearance of the nitrile peak (IR: ~2240

      
      ) and appearance of carbonyl (IR: ~1700 
      
      
      
      ).
    • Workup: Cool to room temperature. Pour over crushed ice.

    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Purification: Wash organic layer with Brine, dry over

      
      , and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield pure CMPAA.
      

Part 3: Analytical Characterization

To validate the identity of synthesized CMPAA, the following spectroscopic signatures must be confirmed.

Predicted NMR Profile ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.0 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.25 - 7.30 Doublet (

)
1HAr-H2 Ortho to Cl and alkyl chain; deshielded by Cl.
7.15 Doublet (

)
1HAr-H5 Ortho to Methyl; shielded relative to H2.
7.05 DD (

)
1HAr-H6 Meta coupling visible.
3.60 Singlet2HAr-CH

-COOH
Benzylic methylene; characteristic shift for phenylacetic acids.
2.35 Singlet3HAr-CH

Methyl group on aromatic ring.
Infrared (IR) Spectroscopy[4]
  • 3200–2500

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1705–1720

    
    :  Strong C=O stretch (Carbonyl).
    
  • ~750–800

    
    :  C-Cl stretch.
    

Part 4: Applications in Drug Development[5]

CMPAA serves as a specialized scaffold in medicinal chemistry, primarily for introducing lipophilicity and metabolic resistance.

Bioisosterism and Scaffold Utility

CMPAA is structurally homologous to the side chains of several blockbuster drugs.

  • NSAID Homology: It shares the phenylacetic acid core with Diclofenac and Alclofenac . The 3-chloro group mimics the steric bulk of the 2,6-dichloro substitution in Diclofenac but with altered electronic properties, potentially reducing gastrointestinal toxicity.

  • Metabolic Stability: The 4-methyl group is a "soft spot" for metabolic oxidation (via CYP450). However, the adjacent 3-chloro group sterically hinders the active site of metabolic enzymes, potentially extending the half-life (

    
    ) of drugs incorporating this moiety.
    
Workflow: Scaffold Evaluation

Drug_Design_Logic Start Target Identification (e.g., COX-2, Auxin Receptor) Scaffold CMPAA Scaffold (Lipophilic Core) Start->Scaffold Branch1 Modify Carboxyl Tail (Amides/Esters) Scaffold->Branch1 Derivatization Branch2 Ring Substitution (Bioisostere Check) Scaffold->Branch2 SAR Study Outcome1 Prodrug Formation (Improved Bioavailability) Branch1->Outcome1 Outcome2 Potency Optimization (Steric Fit) Branch2->Outcome2

Figure 2: Decision logic for utilizing CMPAA in lead optimization.

Part 5: Handling and Stability

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the acid to a sticky solid.

  • Safety: Irritating to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118534, 3-Chloro-4-hydroxyphenylacetic acid (Structural Analog Data). Retrieved from [Link]

  • Organic Syntheses. (1922). Phenylacetamide and Phenylacetic Acid Synthesis (General Nitrile Hydrolysis Protocol). Organic Syntheses, Coll.[1] Vol. 1, p.107. Retrieved from [Link]

Sources

Navigating Chemical Ontology: A Technical Guide to 2-(3-Chloro-4-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers requiring precise identification, retrieval, and application of 2-(3-Chloro-4-methylphenyl)acetic acid .[1] It moves beyond simple lists to address the cheminformatics and synthetic context required for high-integrity R&D.

Executive Summary: The Identity Crisis

In high-throughput screening and drug development, 2-(3-Chloro-4-methylphenyl)acetic acid serves as a critical "scaffold" molecule—a fine chemical intermediate used to construct complex bioactive agents (e.g., NSAID analogs, agrochemicals, and receptor modulators).[1]

However, its retrieval from literature is plagued by Nomenclature Fragmentation .[1] Different databases (CAS, PubChem, Patent Offices) utilize varying naming conventions, often burying this specific isomer under generic "chloromethylphenyl" headings.[1] This guide provides the definitive synonym matrix, search protocols, and verification standards to ensure scientific integrity.

The Nomenclature Matrix

To capture 100% of relevant literature, researchers must query across three distinct ontological layers: Systematic , Index-Based , and Structural .[1]

Table 1: Comprehensive Synonym & Identifier Data
CategoryPrimary Identifier / SynonymUsage Context
IUPAC (Preferred) 2-(3-Chloro-4-methylphenyl)acetic acid Standard publication format.[1]
CAS Index Name Benzeneacetic acid, 3-chloro-4-methyl- Mandatory for SciFinder/CAS queries.[1]
Alternative Systematic (3-Chloro-4-methylphenyl)acetic acidCommon in European journals.[1]
Lab/Shorthand 3-Chloro-4-methyl-PAAIn-house lab notebooks; informal.
Structural Class Chloromethylphenylacetic acidBroad patent claims (returns isomers).[1]
SMILES CC1=C(Cl)C=C(CC(=O)O)C=C1Best for Reaxys/PubChem exact match.[1]
InChI Key JKQYJXCQLRJOLB-UHFFFAOYSA-NUnique digital hash for database linking.

Critical Note on Isomerism: Literature searches frequently return the positional isomer4-chloro-3-methylphenylacetic acid or 2-chloro... variants.[1] You must filter results by the specific 3,4-substitution pattern defined in the SMILES string above.[1]

Cheminformatics Strategy: The Retrieval Workflow

Searching by name alone has a failure rate of ~15-20% for this class of compounds due to typo-squatting in patents and legacy naming.[1] The following workflow ensures comprehensive data retrieval.

Diagram 1: Advanced Search Logic (DOT Visualization)

SearchStrategy Input Target Molecule: 2-(3-Chloro-4-methylphenyl) acetic acid SMILES Generate SMILES: CC1=C(Cl)C=C(CC(=O)O)C=C1 Input->SMILES 1. Convert Database Select Database SMILES->Database 2. Query SciFinder SciFinder-n (CAS Registry) Database->SciFinder Exact Match Reaxys Reaxys (Reaction Data) Database->Reaxys Substructure Patents Google Patents / WIPO Database->Patents Text + Image Filter Isomer Filter: Exclude 4-Cl-3-Me Exclude 2-Cl SciFinder->Filter Reaxys->Filter Patents->Filter Output Validated Dataset: Synthesis Routes Bioactivity Filter->Output 3. Curate

Caption: A logic flow for disambiguating the target molecule from its positional isomers in global databases.

Synthetic & Metabolic Context

Understanding why this molecule appears in literature allows for smarter keyword selection. It typically appears in two contexts:

  • Building Block (Forward Synthesis): Used to introduce a lipophilic, metabolically stable "tail" to a drug scaffold.[1] The chlorine atom at C3 blocks metabolic oxidation at that position, while the acetic acid group allows for coupling (amide bond formation).[1]

  • Metabolic Product (Reverse Analysis): It may appear as a degradation product of complex pharmaceuticals containing the 3-chloro-4-methylbenzyl moiety.[1]

Diagram 2: Synthesis & Application Pathway

SynthesisPath Toluene 3-Chloro-4-methyltoluene Bromination Radical Bromination (NBS, CCl4) Toluene->Bromination BenzylBromide Intermediate: 3-Chloro-4-methylbenzyl bromide Bromination->BenzylBromide Cyanation Cyanation (NaCN, DMF) BenzylBromide->Cyanation Nitrile Intermediate: (3-Chloro-4-methylphenyl)acetonitrile Cyanation->Nitrile Hydrolysis Acid Hydrolysis (H2SO4, H2O) Nitrile->Hydrolysis Target TARGET: 2-(3-Chloro-4-methylphenyl) acetic acid Hydrolysis->Target Pharma Pharma App: COX-2 Inhibitor Analogs CRTH2 Antagonists Target->Pharma Agro Agro App: Auxin-mimic Herbicides Target->Agro

Caption: The standard industrial synthesis route (Willgerodt-Kindler or Nitrile Hydrolysis) used to produce this intermediate.[1]

Experimental Verification Protocols

When sourcing this chemical from vendors (who often confuse isomers), you must validate identity before use.[1]

Protocol A: Analytical Confirmation (NMR)

Objective: Distinguish 3-Chloro-4-methyl from 4-Chloro-3-methyl isomers.

  • Solvent: Dissolve 10 mg sample in DMSO-d₆ (Chloroform-d is acceptable, but DMSO prevents acid dimerization).

  • ¹H NMR Markers (400 MHz):

    • Methyl Group: Look for a singlet at ~2.30 ppm .[1]

    • Methylene (-CH₂-): Look for a sharp singlet at ~3.60 ppm .[1]

    • Aromatic Region (Critical):

      • The 3-Cl, 4-Me substitution pattern creates a specific splitting pattern (ABC system).[1]

      • You should see a singlet (or narrow doublet) for the proton at position 2 (between the acetic acid tail and the chlorine).[1]

      • Contrast: The 2-chloro isomer would show a very different shift due to the ortho-effect on the acetic acid chain.[1]

Protocol B: Literature Mining (Boolean String)

Use the following string for patent searches to bypass synonym confusion: ("3-chloro-4-methylphenylacetic acid" OR "2-(3-chloro-4-methylphenyl)acetic acid" OR "benzeneacetic acid, 3-chloro-4-methyl-" OR "CAS 53089-01-9") AND NOT ("phenoxy")[1][2][3][4]

Note: The NOT ("phenoxy") operator is crucial to exclude MCPA (herbicide) analogs.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118534 (Related Isomers & Nomenclature Rules).[1] PubChem.[1][5] Available at: [Link][1]

  • Chemical Abstracts Service (CAS). CAS Registry Number Explanations & Nomenclature Guide.[1] American Chemical Society.[1] Available at: [Link][1]

  • Google Patents. Search Results for Substituted Phenylacetic Acids in Drug Discovery.[1] Available at: [1]

Sources

Safety data sheet (SDS) for 2-(3-Chloro-4-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) Technical Guide: 2-(3-Chloro-4-methylphenyl)acetic acid

CAS Number: 1000515-63-8 Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol Synonyms: 3-Chloro-4-methylbenzeneacetic acid; (3-Chloro-4-methylphenyl)acetic acid[1]

Executive Summary: The Application Scientist’s Perspective

For researchers in medicinal chemistry, 2-(3-Chloro-4-methylphenyl)acetic acid is more than a reagent; it is a scaffold building block, often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or agrochemical auxins.[1] Its dual functionality—an acidic carboxyl tail and a halogenated aromatic core—dictates its safety profile.[1]

This guide moves beyond the standard "wear gloves" advice. It dissects the physicochemical basis of the hazards. The lipophilic chloro-methyl phenyl ring facilitates skin permeation, while the acetic acid moiety drives local tissue irritation.[1] This document structures safety protocols around these intrinsic molecular properties, ensuring your workflow is not just compliant, but scientifically robust.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state is the first step in exposure control.[1] As a solid organic acid, the primary vector for exposure is dust inhalation, followed by dermal contact with solutions.[1]

PropertyValue / DescriptionPractical Implication
Physical State Solid (Crystalline powder)High risk of airborne dust generation during weighing.[1]
Color White to light yellowDiscoloration may indicate oxidation or moisture absorption.[1]
Melting Point ~114–119 °C (Predicted/Analog)Stable at room temp; melt processing requires fume hood.[1]
Solubility Low in water; High in DMSO, MethanolSpills in organic solvents penetrate skin faster than aqueous slurries.[1]
Acidity (pKa) ~4.0–4.5 (Estimated)Sufficiently acidic to cause serious eye irritation (Category 2A).[1]

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogous Structures): Based on the structural analogs 3-chlorophenylacetic acid (CAS 1878-65-5) and 4-methylphenylacetic acid, this compound is classified as WARNING .[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][5][6][7]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][5][6][7][8][9]

The "Why" Behind the Hazard:

  • Acidity: The carboxylic acid proton dissociates on moist mucous membranes (eyes, lungs), lowering local pH and causing immediate irritation.[1]

  • Lipophilicity: The 3-chloro and 4-methyl substituents increase the LogP (partition coefficient) compared to unsubstituted phenylacetic acid.[1] This enhances the molecule's ability to penetrate the lipid bilayer of the skin, making dermal exposure more significant than with hydrophilic acids.[1]

Part 3: Safe Handling & Engineering Controls

Core Directive: Containment of dust is the priority.

Protocol 3.1: The "Zero-Dust" Weighing Workflow
  • Engineering Control: Use a localized exhaust ventilation (LEV) system or a chemical fume hood.[1]

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid.[1] However, if dissolved in acetone or DCM, upgrade to "Silver Shield" or double-gloved nitrile, as the solvent acts as a carrier for the toxin.[1]

  • Respiratory: If weighing >10 grams outside a hood, use a P95/P100 particulate respirator.[1]

Visualizing the Handling Logic:

HandlingWorkflow Start Start: Reagent Retrieval Assess Assess Quantity & State Start->Assess SmallScale < 1g (Solid) Use Fume Hood Assess->SmallScale Standard Prep LargeScale > 10g or Solution Use Powder Hood + P95 Assess->LargeScale Bulk Prep Weighing Weighing Protocol (Anti-static gun recommended) SmallScale->Weighing LargeScale->Weighing CleanUp Decontamination Wet wipe (Base neutralized) Weighing->CleanUp

Figure 1: Decision logic for handling varying quantities of 2-(3-Chloro-4-methylphenyl)acetic acid.

Part 4: Emergency Response Protocols

Fire Fighting:

  • Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][9]

  • Hazard: Combustion generates Hydrogen Chloride (HCl) gas due to the chlorine substituent.[1] This is highly corrosive.[1] Firefighters must wear full SCBA.[1]

Accidental Release (Spill):

  • Solid Spill: Do not dry sweep.[1] Use a wet method or HEPA vacuum to prevent dust generation.[1]

  • Solution Spill: Absorb with inert material (vermiculite).[1]

  • Neutralization (The Chemist's Edge): Treat the spill area with a weak base like Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).[1] This converts the acid into its water-soluble sodium salt, which is easier to clean and less volatile.[1]

Visualizing the Emergency Logic:

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Fire Fire / Thermal Decomp Type->Fire Spill Spill / Exposure Type->Spill Gas Risk: HCl Gas Release Fire->Gas ActionFire Action: SCBA Required Use CO2/Foam Gas->ActionFire State State: Solid or Liquid? Spill->State SolidAction Solid: HEPA Vac (No Dry Sweep) State->SolidAction Powder LiquidAction Liquid: Absorb -> Neutralize (Use NaHCO3) State->LiquidAction Solution

Figure 2: Emergency response decision tree highlighting the specific risk of HCl gas evolution.[1]

Part 5: Toxicological Profile (Read-Across Analysis)

Note: Experimental LD50 data for CAS 1000515-63-8 is limited.[1] The following data is bridged from validated analogs.

1. Acute Toxicity (Oral):

  • Analog: 3-Chlorophenylacetic acid (CAS 1878-65-5).[1]

  • Data: LD50 (Mouse, Intraperitoneal) ~300-500 mg/kg range implies Category 4 oral toxicity.[1]

  • Symptom: Ingestion likely causes gastrointestinal burns and systemic acidosis.[1]

2. Skin & Eye Corrosion:

  • Mechanism: The carboxylic acid group (pKa ~4.[1]2) protonates proteins in the cornea, leading to opacity if not rinsed immediately.[1] The chlorine atom increases lipophilicity, allowing the acid to "stick" and penetrate the epidermis effectively.[1]

  • First Aid Implication: Rinse eyes for a full 15 minutes .[1][4][6] The lipophilic nature means water alone takes longer to wash it off compared to simple mineral acids; use copious amounts.

3. Carcinogenicity/Mutagenicity:

  • There are no specific alerts for this CAS in the IARC or NTP databases.[1] However, halogenated aromatic compounds should always be treated with caution regarding bioaccumulation.

References

  • PubChem. Compound Summary: 3-Chlorophenylacetic acid (Analog).[1] National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Phenylacetic acid derivatives.[1] [Link][1]

Sources

Methodological & Application

Application Note: Process Optimization for the Synthesis of 2-(3-Chloro-4-methylphenyl)acetic Acid via Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for synthesizing 2-(3-Chloro-4-methylphenyl)acetic acid (Target) from 3-chloro-4-methylbenzyl cyanide (Precursor). This transformation is a critical intermediate step in the manufacturing of various non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives.

Route Selection: Alkaline vs. Acidic Hydrolysis

While phenylacetonitriles can be hydrolyzed under both acidic (H₂SO₄/AcOH) and basic conditions, this protocol utilizes Alkaline Hydrolysis (Saponification) followed by acidification.[1][2]

  • Rationale for Alkaline Route:

    • Purity Profile: Acidic hydrolysis often leads to "tarring" or polymerization of electron-rich aromatics and can induce sulfonation byproducts.[1] Alkaline conditions are milder on the aromatic ring.[1]

    • Workup Efficiency: The basic product is a water-soluble carboxylate salt.[1] This allows for a facile "non-acidic wash" (extraction of unreacted nitrile and organic impurities) before the final product is precipitated, resulting in higher purity crude material.

    • Safety: Avoids the generation of volatile alkyl halides often associated with hydrohalic acid hydrolysis.[1]

Chemical Transformation

The reaction proceeds via the nucleophilic attack of the hydroxide ion on the nitrile carbon, forming a carboxamide intermediate, which is subsequently hydrolyzed to the carboxylate.[2]

Note on Nomenclature: The prompt references "benzyl cyanide."[1] In the context of this specific target, the starting material is the substituted derivative: 3-chloro-4-methylphenylacetonitrile (also referred to as 3-chloro-4-methylbenzyl cyanide).[1]

Reaction Scheme & Mechanism (Visualization)

The following diagram outlines the reaction pathway and the critical intermediate states.

ReactionScheme SM 3-Chloro-4-methyl- benzyl cyanide Inter Amide Intermediate SM->Inter + NaOH, H2O Reflux Salt Carboxylate Salt (aq) Inter->Salt - NH3 (gas) Prod 2-(3-Chloro-4-methyl- phenyl)acetic acid Salt->Prod + HCl (Acidification) Precipitation

Figure 1: Reaction scheme for the hydrolysis of the nitrile precursor to the carboxylic acid.

Experimental Protocol

Materials & Equipment
  • Reactor: 3-Neck Round Bottom Flask (equipped with mechanical stirrer, reflux condenser, and temperature probe).[1][2][3]

  • Reagents:

    • 3-Chloro-4-methylphenylacetonitrile (Purity >98%)[1][2]

    • Sodium Hydroxide (NaOH), 50% aq.[1][2][3] solution or pellets[2]

    • Ethanol (95%) or Ethylene Glycol (if higher reflux temp is required)[1][2]

    • Hydrochloric Acid (HCl), 37%[1][2][4]

    • Toluene (for washing)[1][2]

Stoichiometry Table
ComponentRoleEq.MW ( g/mol )Density
3-Cl-4-Me-Benzyl Cyanide Limiting Reagent1.0165.62~1.12
Sodium Hydroxide Reagent2.540.00Solid/Aq
Ethanol/Water (1:1) Solvent10 Vol--
HCl (conc.) Quench/AcidificationExcess36.461.19
Step-by-Step Methodology
Phase A: Hydrolysis[1][5][6][7][8]
  • Charging: Charge the 3-chloro-4-methylphenylacetonitrile (1.0 eq) and Ethanol (5 volumes) into the reactor. Stir to dissolve.

  • Base Addition: Add NaOH (2.5 eq) dissolved in Water (5 volumes). Caution: Exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (~80-85°C).

  • Monitoring: Monitor ammonia evolution (litmus paper at condenser outlet turns blue). Continue reflux until ammonia evolution ceases (typically 4–8 hours).[1]

    • Checkpoint: Analyze by HPLC or TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2).[1] Disappearance of the nitrile peak indicates completion.

Phase B: Workup & Isolation[1][5]
  • Distillation: Distill off the bulk Ethanol under reduced pressure. This is critical to ensure the product precipitates efficiently during acidification.[1]

  • Dilution: Dilute the remaining aqueous residue with Water (5 volumes).

  • Impurity Wash (Critical Step): Wash the alkaline aqueous layer with Toluene (3 volumes).[1]

    • Why? The product is in the aqueous phase (as sodium salt).[3] Unreacted nitrile and non-acidic organic impurities partition into the Toluene.[1] Discard the organic (Toluene) layer.[1]

  • Acidification: Cool the aqueous layer to 10–15°C. Slowly add conc. HCl dropwise with vigorous stirring until pH < 2.

  • Precipitation: The target acid will precipitate as a white to off-white solid.[1] Stir for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid and wash the cake with cold water (2 x 2 volumes) to remove residual inorganic salts (NaCl).

Phase C: Purification (Recrystallization)[1][2][3][8]
  • Solvent System: Recrystallize the crude wet cake from Ethanol/Water (1:3) or Toluene/Heptane .[1]

  • Procedure: Dissolve in minimum hot solvent, treat with activated carbon (if colored), filter hot, and cool slowly to 4°C.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow (Visualization)

This flowchart illustrates the critical decision points and phase separations required for high purity.

Workflow Start Start: Nitrile + NaOH + EtOH Reflux Reflux 6-8 hrs (Monitor NH3 evolution) Start->Reflux Strip Strip Ethanol (Vacuum Distillation) Reflux->Strip Wash Wash Aq. Phase with Toluene Strip->Wash Sep Phase Separation Wash->Sep OrgWaste Organic Layer (Discard Impurities) Sep->OrgWaste Top Layer AqProd Aqueous Layer (Contains Product Salt) Sep->AqProd Bottom Layer Acidify Acidify with HCl to pH < 2 AqProd->Acidify Filter Filter & Wash Acidify->Filter Dry Final Product: 2-(3-Chloro-4-methylphenyl)acetic acid Filter->Dry

Figure 2: Operational workflow emphasizing the impurity wash step.[1][2]

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following specifications must be met.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)> 98.5%
Melting Point Capillary90–95°C (Typical range for chlorinated phenylacetic analogs; verify experimentally)
Identity H-NMR (DMSO-d6)Consistent with structure
NMR Interpretation Guide[1]
  • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1][2]

  • δ 7.1 - 7.4 ppm (m, 3H): Aromatic protons (specific splitting depends on 3,4-substitution).[1][2]

  • δ 3.55 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).[1][2]

  • δ 2.30 ppm (s, 3H): Methyl group (-CH ₃).[1][2]

Safety & Hazard Assessment

  • Nitriles: While the starting material is a nitrile, it is less volatile than simple alkyl nitriles.[1] However, avoid inhalation.[1][2]

  • Ammonia Evolution: The reaction generates ammonia gas.[1] Ensure the reaction vessel is vented to a scrubber or fume hood exhaust.[1]

  • Cyanide Risk: Although hydrolysis converts the cyano group to acid, trace free cyanide is possible if the starting material degrades thermally before hydrolysis. Do not acidify the reaction mixture before the wash step without testing for cyanide, or ensure acidification is done in a well-ventilated hood.[1]

  • Corrosives: NaOH (caustic) and HCl (corrosive) require standard PPE (gloves, goggles).[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for nitrile hydrolysis).

  • Adams, R., & Thal, A. F. (1922).[1][2] Phenylacetic Acid.[1][9][10][11][12] Organic Syntheses, 2, 59. (Foundational protocol for phenylacetic acid synthesis). [1]

  • Wenner, W. (1949).[1][2] Phenylacetamide.[1] Organic Syntheses, 29, 77. (Discussion of amide intermediates in nitrile hydrolysis). [1]

  • PubChem Database. (n.d.).[1] Compound Summary for CID 118534 (Related analog: 3-Chloro-4-hydroxyphenylacetic acid). National Center for Biotechnology Information.[1] [1]

  • U.S. Patent 4,415,751. (1983).[1] Process for preparing phenylalkanoic acids. (Industrial application of alkaline hydrolysis for phenylacetic derivatives).

Sources

Application Notes and Protocols: Friedel-Crafts Alkylation Methods for Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Alkylated Phenylacetic Acids in Medicinal Chemistry

Phenylacetic acid and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The strategic introduction of alkyl groups onto the phenyl ring via Friedel-Crafts alkylation is a cornerstone of modern drug development, enabling the modulation of a molecule's steric, electronic, and lipophilic properties to enhance its pharmacological activity and pharmacokinetic profile. This guide provides an in-depth exploration of Friedel-Crafts alkylation methodologies as applied to phenylacetic acid derivatives, offering both a theoretical framework and practical, field-proven protocols for the synthesis of key pharmaceutical intermediates. A notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen and naproxen.[1]

A primary challenge in the direct Friedel-Crafts alkylation of phenylacetic acid is the deactivating effect of the electron-withdrawing carboxylic acid group, which renders the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[2][3] Consequently, successful alkylation strategies often involve the use of phenylacetic acid esters or other derivatives where the deactivating effect is mitigated, or they employ alternative synthetic routes. This document will delve into these critical considerations, providing researchers with the necessary insights to navigate the complexities of these powerful C-C bond-forming reactions.

Core Principles and Mechanistic Insights

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[4][5][6] The alkylation variant proceeds via an electrophilic aromatic substitution mechanism.[5]

The three primary steps are:

  • Generation of an Electrophile: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), reacts with an alkylating agent (e.g., an alkyl halide) to form a carbocation or a highly polarized complex.[5][7]

  • Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[8]

Causality Behind Experimental Choices: Why Esters are Preferred Substrates

The carboxylic acid group (-COOH) is a meta-directing deactivator of the aromatic ring for electrophilic substitution.[2] This deactivation is due to the electron-withdrawing inductive and resonance effects of the carbonyl group. Direct Friedel-Crafts alkylation on phenylacetic acid itself is therefore often inefficient, leading to low yields or requiring harsh reaction conditions.

To circumvent this, phenylacetic acid is typically converted to its corresponding ester (e.g., methyl or ethyl phenylacetate). The ester group is still deactivating but less so than the free carboxylic acid, making the aromatic ring sufficiently nucleophilic to undergo Friedel-Crafts alkylation, primarily at the para position due to steric hindrance at the ortho positions. Following alkylation, the ester can be readily hydrolyzed back to the carboxylic acid.

Visualizing the Mechanism: Friedel-Crafts Alkylation of a Phenylacetic Acid Ester

FC_Alkylation_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization R_Cl R-Cl (Alkyl Halide) Carbocation R⁺ (Carbocation) + [AlCl₄]⁻ R_Cl->Carbocation Coordination & Ionization AlCl3 AlCl₃ (Lewis Acid) AlCl3->Carbocation Phenylacetate Methyl Phenylacetate Arenium_Ion Arenium Ion (Sigma Complex) Phenylacetate->Arenium_Ion π-attack on R⁺ Product Alkylated Methyl Phenylacetate Arenium_Ion->Product -H⁺ AlCl4_minus [AlCl₄]⁻ AlCl4_minus->AlCl3 Catalyst Regeneration

Caption: General mechanism of Friedel-Crafts alkylation on a phenylacetic acid ester.

Application Protocol 1: Synthesis of 4-Isobutylphenylacetic Acid Precursor (Key Intermediate for Ibuprofen)

This protocol details a classic approach to synthesizing a key precursor for ibuprofen, highlighting the alkylation of a phenylacetic acid ester. The reaction introduces the isobutyl group at the para position of the phenyl ring.

Experimental Parameters
ParameterValueRationale
Substrate Methyl PhenylacetateEster form is more reactive than the free acid.
Alkylating Agent 2-Chloro-2-methylpropane (tert-butyl chloride)Generates a stable tertiary carbocation, minimizing rearrangements.
Catalyst Aluminum Chloride (AlCl₃)A strong and widely used Lewis acid for this transformation.
Solvent Dichloromethane (anhydrous)Inert solvent that solubilizes reactants and is stable to Lewis acids.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry Phenylacetate:Alkyl Halide:AlCl₃ = 1 : 1.2 : 1.2Excess alkylating agent and catalyst drive the reaction to completion.
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).

    • Ensure all glassware is oven-dried to maintain anhydrous conditions, as AlCl₃ is highly moisture-sensitive.[2]

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to the flask, followed by the portion-wise addition of anhydrous aluminum chloride (1.2 eq.) while stirring. Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of methyl phenylacetate (1.0 eq.) and 2-chloro-2-methylpropane (1.2 eq.) in anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.[2]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the alkylated methyl phenylacetate.

Application Protocol 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of α-Tetralone

Intramolecular Friedel-Crafts reactions are powerful tools for constructing polycyclic systems.[9] This protocol describes the cyclization of 4-phenylbutanoyl chloride to form α-tetralone, a key intermediate in the synthesis of various biologically active molecules.

Workflow for Intramolecular Cyclization

Intramolecular_FC cluster_workflow Intramolecular Friedel-Crafts Acylation Workflow Start 4-Phenylbutanoic Acid AcidChloride 4-Phenylbutanoyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Cyclization Intramolecular Acylation AcidChloride->Cyclization AlCl₃ in CS₂ or DCM Product α-Tetralone Cyclization->Product Ring Closure

Sources

Application Notes and Protocols for the Reduction of 2-(3-Chloro-4-methylphenyl)acetic acid to 2-(3-Chloro-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 2-(3-chloro-4-methylphenyl)acetic acid to its corresponding phenethyl alcohol, 2-(3-chloro-4-methylphenyl)ethanol. Phenethyl alcohols are significant structural motifs in medicinal chemistry and fragrance science. This guide details two robust and widely applicable reduction methodologies: one employing the powerful reducing agent Lithium Aluminum Hydride (LAH) and a more chemoselective alternative using Borane (BH₃). This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, step-by-step experimental protocols, safety considerations, and methods for product purification and characterization.

Introduction

The transformation of carboxylic acids to primary alcohols is a fundamental process in organic synthesis. The target molecule, 2-(3-chloro-4-methylphenyl)ethanol, is a substituted phenethyl alcohol. This class of compounds is of significant interest due to their prevalence in biologically active molecules and their use as fragrance components. The presence of a chloro and a methyl group on the phenyl ring necessitates careful consideration of the reduction method to ensure high yield and purity while avoiding unwanted side reactions.

This application note presents two primary methods for this reduction, each with distinct advantages and considerations:

  • Lithium Aluminum Hydride (LAH) Reduction: LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[1] Its high reactivity ensures a thorough conversion but also demands stringent anhydrous conditions and careful handling due to its violent reaction with protic solvents like water.[2][3]

  • Borane (BH₃) Reduction: Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a milder and more chemoselective alternative to LAH.[4] It is particularly effective for the reduction of carboxylic acids and can often be used in the presence of other reducible functional groups that would be affected by LAH.[5]

The choice between these methods will depend on the specific requirements of the synthesis, including the presence of other functional groups on the substrate, scale of the reaction, and available laboratory infrastructure.

Reaction Mechanisms

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic protocols.

Lithium Aluminum Hydride Reduction Mechanism

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas.

  • Coordination and Hydride Attack: The lithium carboxylate coordinates to the aluminum center of another LAH molecule. This is followed by the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an aluminate species to form an aldehyde.

  • Second Hydride Attack: The resulting aldehyde is highly reactive towards LAH and is immediately reduced by another hydride attack to form a lithium alkoxide.

  • Work-up: The final alcohol product is liberated upon acidic or aqueous work-up, which protonates the alkoxide.

LAH_Mechanism cluster_0 LAH Reduction Mechanism Carboxylic_Acid 2-(3-Chloro-4-methylphenyl)acetic acid Carboxylate Lithium Carboxylate Salt Carboxylic_Acid->Carboxylate 1. Deprotonation (LAH) Tetrahedral_Intermediate Tetrahedral Intermediate Carboxylate->Tetrahedral_Intermediate 2. Hydride Attack Aldehyde Intermediate Aldehyde Tetrahedral_Intermediate->Aldehyde 3. Elimination Alkoxide Lithium Alkoxide Aldehyde->Alkoxide 4. Second Hydride Attack Product 2-(3-Chloro-4-methylphenyl)ethanol Alkoxide->Product 5. Aqueous Work-up

Caption: LAH Reduction of a Carboxylic Acid.

Borane Reduction Mechanism

The reduction of a carboxylic acid with borane follows a distinct pathway:

  • Acyloxyborane Formation: The carboxylic acid reacts with borane (BH₃) to form an acyloxyborane intermediate and hydrogen gas.

  • Rearrangement and Reduction: The acyloxyborane undergoes intramolecular hydride shifts, effectively reducing the carbonyl group. This process can proceed through a series of boronate ester intermediates.

  • Hydrolysis: The resulting trialkoxyborane is hydrolyzed during the work-up to yield the primary alcohol.

Borane_Mechanism cluster_1 Borane Reduction Mechanism Carboxylic_Acid 2-(3-Chloro-4-methylphenyl)acetic acid Acyloxyborane Acyloxyborane Intermediate Carboxylic_Acid->Acyloxyborane 1. Reaction with BH3 Trialkoxyborane Trialkoxyborane Acyloxyborane->Trialkoxyborane 2. Intramolecular Reduction Product 2-(3-chloro-4-methylphenyl)ethanol Trialkoxyborane->Product 3. Hydrolysis

Caption: Borane Reduction of a Carboxylic Acid.

Materials and Reagents

Material Grade Supplier Notes
2-(3-Chloro-4-methylphenyl)acetic acid≥98%Commercial Source
Lithium Aluminum Hydride (LAH)1.0 M in THFCommercial SourceHandle under inert atmosphere.
Borane-Tetrahydrofuran complex (BH₃·THF)1.0 M in THFCommercial SourceHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceDry over sodium/benzophenone before use.
Diethyl ether (Et₂O)AnhydrousCommercial Source
Hydrochloric acid (HCl)37% (concentrated)Commercial Source
Sodium sulfate (Na₂SO₄)AnhydrousCommercial Source
Magnesium sulfate (MgSO₄)AnhydrousCommercial Source
Silica gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Deuterated chloroform (CDCl₃)99.8 atom % DCommercial SourceFor NMR analysis.
HexanesACS GradeCommercial SourceFor column chromatography and recrystallization.
Ethyl acetateACS GradeCommercial SourceFor column chromatography and recrystallization.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LAH) Reduction

This protocol is adapted from general procedures for the LAH reduction of carboxylic acids.[2]

Reaction Setup:

LAH_Setup cluster_setup LAH Reduction Reaction Setup Flask Three-neck round-bottom flask (oven-dried) Stir_bar Magnetic stir bar Flask->Stir_bar Condenser Reflux condenser with drying tube (CaCl₂) Flask->Condenser Septum Rubber septum Flask->Septum Nitrogen Nitrogen inlet Flask->Nitrogen Addition_funnel Addition funnel (oven-dried) Flask->Addition_funnel

Caption: Reaction setup for LAH reduction.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, add 1.0 M LAH solution in THF (e.g., 20 mL, 20 mmol) to a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum.

  • Cooling: Cool the LAH suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-(3-chloro-4-methylphenyl)acetic acid (e.g., 1.85 g, 10 mmol) in anhydrous THF (20 mL). Slowly add this solution to the LAH suspension via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following in a dropwise manner:

    • Water (X mL, where X is the mass of LAH in grams used).

    • 15% aqueous sodium hydroxide (X mL).

    • Water (3X mL).

  • Filtration: A granular precipitate should form. Stir the mixture for 15 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or diethyl ether.

  • Extraction: Combine the filtrate and washings. If an aqueous layer is present, separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method B: Borane (BH₃·THF) Reduction

This protocol is based on established procedures for the borane reduction of carboxylic acids.[4]

Reaction Setup:

The reaction setup is similar to the LAH reduction, utilizing an inert atmosphere.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve 2-(3-chloro-4-methylphenyl)acetic acid (e.g., 1.85 g, 10 mmol) in anhydrous THF (30 mL) in a dry three-neck round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.0 M BH₃·THF solution (e.g., 15 mL, 15 mmol) to the carboxylic acid solution via a syringe or dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor by TLC.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF and methanol.

  • Work-up: Add 1 M HCl (20 mL) to the residue and stir for 30 minutes. Extract the product with diethyl ether (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification

The crude 2-(3-chloro-4-methylphenyl)ethanol can be purified by one of the following methods:

  • Vacuum Distillation: For larger quantities, vacuum distillation is an effective method. The boiling point of the product will be significantly lower than its atmospheric boiling point, preventing decomposition. The exact boiling point and pressure should be determined experimentally, but for similar phenethyl alcohols, it is typically in the range of 120-150 °C at reduced pressure.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate), is generally effective. The progress of the separation can be monitored by TLC.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can provide highly pure material.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results for 2-(3-chloro-4-methylphenyl)ethanol
¹H NMR Expected signals for aromatic protons (in the 7.0-7.3 ppm region), a triplet for the -CH₂- group adjacent to the hydroxyl (around 3.8 ppm), a triplet for the benzylic -CH₂- group (around 2.8 ppm), a singlet for the methyl group (around 2.3 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Expected signals for the aromatic carbons, the carbon bearing the hydroxyl group (around 63 ppm), the benzylic carbon (around 39 ppm), and the methyl carbon (around 20 ppm).
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching absorptions for the aromatic and aliphatic protons.[6]
Mass Spec The molecular ion peak (M⁺) and characteristic fragmentation patterns.
Yield 80-95% (method dependent and after purification).

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7]

Reagent-Specific Precautions:

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[3] Always handle LAH solutions under an inert atmosphere (nitrogen or argon). In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water or carbon dioxide extinguishers.

  • Borane (BH₃·THF): Borane complexes are flammable and react with moisture. Handle under an inert atmosphere. The quenching process generates hydrogen gas and should be performed with caution.[8]

  • 2-(3-Chloro-4-methylphenyl)acetic acid and 2-(3-chloro-4-methylphenyl)ethanol: These compounds should be handled with care. Avoid inhalation, ingestion, and skin contact. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.

Waste Disposal:

  • Quench all reactive reagents before disposal.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield Incomplete reaction.- Extend the reaction time or gently heat the reaction mixture (especially for the borane reduction).- Ensure all reagents are of high purity and anhydrous.
Decomposition of the product during work-up or purification.- Maintain low temperatures during the work-up.- Use vacuum distillation at the lowest possible temperature.
Incomplete quenching of LAH Insufficient quenching reagents.- Add the quenching reagents slowly and cautiously until gas evolution ceases completely.
Formation of an emulsion during work-up Presence of fine aluminum or boron salts.- Add more anhydrous sodium sulfate or magnesium sulfate and stir vigorously.- Filter the entire mixture through a pad of Celite®.
Product contamination with starting material Incomplete reaction.- Increase the equivalents of the reducing agent.- Increase the reaction time or temperature.

Conclusion

The reduction of 2-(3-chloro-4-methylphenyl)acetic acid to 2-(3-chloro-4-methylphenyl)ethanol can be effectively achieved using either Lithium Aluminum Hydride or Borane. The choice of reagent should be guided by the specific experimental constraints and desired selectivity. The protocols provided in this application note, when followed with the appropriate safety precautions, offer reliable and high-yielding pathways to the desired phenethyl alcohol. Proper purification and characterization are essential to ensure the final product meets the required standards for subsequent applications.

References

  • BenchChem Technical Support Center. (n.d.). Managing Moisture-Sensitive Borane Reagents. Retrieved February 15, 2026, from a relevant chemical supplier's website.
  • Aurochemicals. (2022, August 17).
  • International Chemical Safety Cards. (1993). PHENETHYL ALCOHOL ICSC: 0936.
  • Pearson Education. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be....
  • Perfumer's Apprentice. (2021, September 8).
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- Properties.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Indenta Chemicals. (n.d.).
  • Imperial College Department of Chemistry. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Chad's Prep. (n.d.). Hydride Reduction.
  • ChemicalBook. (n.d.). 2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL synthesis.
  • Chemistry Stack Exchange. (2015, March 28). Reduction of acids with borane.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants.
  • ResearchGate. (2005, October). Table 2 Tested Borane Reducing Agents Combined with Lewis Acids.
  • Google Patents. (n.d.). NZ584008A - Accelerated reduction of organic substances with boranes.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • SIELC Technologies. (2018, February 16). 3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-.
  • Tokyo Chemical Industry. (n.d.). 2-(4-Chlorophenyl)ethanol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (n.d.). ABBS FEN REJI TF M.Sc., NET, GATE, Ph.D., BGL Professor (Associate) at NESAMONY MEMORIAL CHRISTIAN COLLEGE, MARTHANDAM.
  • Wikipedia. (n.d.). Methylphosphonyl dichloride.
  • Spectrum Chemical. (2021, November 19).
  • BLD Pharm. (n.d.). 1875-88-3|2-(4-Chlorophenyl)ethanol.
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (1999). Separation optimization for the recovery of phenyl ethyl alcohol.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Chemistry Forum. (2024, November 9).
  • MIT OpenCourseWare. (n.d.).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.

Sources

Application Note: Optimizing Lead Compounds with the 2-(3-Chloro-4-methylphenyl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the medicinal chemistry applications of 2-(3-Chloro-4-methylphenyl)acetic acid (CMPAA) (CAS: 1000515-63-8). While phenylacetic acids are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists, the specific 3-chloro-4-methyl substitution pattern offers a unique balance of lipophilicity, metabolic stability, and steric occupancy. This document provides rational design strategies, synthetic protocols for library generation, and bioisosteric replacement methodologies to mitigate common metabolic liabilities associated with the carboxylic acid "warhead."

Part 1: The Scaffold Profile & SAR Logic

Physicochemical Properties

The CMPAA scaffold acts as a lipophilic anchor. In drug design, it is frequently employed to target hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) or cyclooxygenase (COX) enzymes.

PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 184.62 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.8 - 3.1High lipophilicity facilitates membrane permeability but requires polar decoration to maintain solubility.
pKa (Acid) ~4.3Typical carboxylic acid; ionized at physiological pH (7.4), facilitating electrostatic interactions (e.g., with Arg120 in COX enzymes).
Steric Bulk ModerateThe ortho-relationship between Cl and Me creates a twisted conformation, potentially improving selectivity over planar analogs.
Structural Activity Relationship (SAR) Map

The utility of CMPAA lies in its three distinct vectors for modification. The following diagram illustrates the functional logic of the scaffold.

SAR_Map Scaffold 2-(3-Chloro-4-methylphenyl) acetic acid Core Warhead Carboxylic Acid (The Warhead) Scaffold->Warhead H-Bond Donor/Acceptor Site of Glucuronidation Ring Aromatic Ring (Lipophilic Anchor) Scaffold->Ring Pi-Pi Stacking Substituents 3-Cl, 4-Me Pattern (Metabolic Blocker) Ring->Substituents Modulates Electronic & Steric Profile Substituents->Ring 4-Me blocks para-oxidation 3-Cl increases lipophilicity

Caption: Functional decomposition of the CMPAA scaffold highlighting key interaction sites and metabolic considerations.

Expert Insight: Metabolic Stability

A common failure mode for phenylacetic acids is rapid oxidation at the para-position of the phenyl ring.

  • The CMPAA Advantage: The 4-methyl group effectively blocks this primary metabolic soft spot.

  • The Risk: The carboxylic acid tail is prone to acyl glucuronidation , forming reactive metabolites that can cause idiosyncratic toxicity (DILI).[1]

  • The Solution: Protocols below include converting the acid to a bioisostere (e.g., Tetrazole or Amide) to mitigate this risk [1, 8].

Part 2: Synthetic Protocols

Protocol A: High-Throughput Amide Library Generation

This protocol is designed for parallel synthesis to explore the SAR of the carboxylic acid tail. It uses HATU, which minimizes racemization (if alpha-chiral variants are used) and ensures high yields.

Reagents:

  • CMPAA (0.2 mmol)

  • Amine (R-NH2) (0.24 mmol, 1.2 eq)

  • HATU (0.24 mmol, 1.2 eq)

  • DIPEA (0.6 mmol, 3 eq)

  • DMF (anhydrous, 2 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve CMPAA in anhydrous DMF in a reaction vial.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. Mechanism: This forms the activated O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add the specific amine (R-NH2).

  • Incubation: Shake/Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup (Library Scale):

    • Dilute with EtOAc (5 mL).

    • Wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine (1x).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

  • Purity: >95% by UV (254 nm).

  • Identity: [M+H]+ peak matching expected mass.

Protocol B: Bioisosteric Replacement (Acid to Tetrazole)

To avoid glucuronidation, replacing the carboxylic acid with a tetrazole (pKa ~4.5–5.0) preserves acidity while improving metabolic stability.

Reagents:

  • CMPAA-Amide (Intermediate)

  • NaN3 (Sodium Azide)

  • SiCl4 (Silicon Tetrachloride) or ZnBr2

  • Acetonitrile[2][3][4]

Workflow:

  • Convert CMPAA to its primary amide (via Protocol A using NH4Cl).

  • Dehydrate the amide to the nitrile using POCl3 or TFAA/Pyridine.

  • Cycloaddition: React the nitrile with NaN3 (3 eq) and ZnBr2 (catalytic) in refluxing water/isopropanol or DMF at 100°C for 12 hours.

  • Acidification: Carefully acidify with HCl to precipitate the tetrazole derivative.

Part 3: Application Case Study – CRTH2 Antagonists

Context: CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a target for asthma and allergic rhinitis. Phenylacetic acids are known pharmacophores for this receptor (e.g., Fevipiprant precursors) [1, 3].

Experimental Logic: The CMPAA scaffold mimics the PGD2 (Prostaglandin D2) headgroup. The 3-Cl/4-Me substitution fills the hydrophobic pocket usually occupied by the cyclopentane ring of PGD2.

Signaling Pathway & Assay Logic: The following diagram details how a CMPAA-derived antagonist intervenes in the inflammatory pathway.

CRTH2_Pathway PGD2 Prostaglandin D2 (Endogenous Ligand) CRTH2 CRTH2 Receptor (Gi-coupled GPCR) PGD2->CRTH2 Activation CMPAA_Drug CMPAA Derivative (Antagonist) CMPAA_Drug->CRTH2 Competitive Blockade Gi Gi Protein Dissociation CRTH2->Gi Signal Transduction cAMP cAMP Levels (Inhibition) Gi->cAMP Decreases Ca Intracellular Ca2+ Flux Gi->Ca Increases Th2 Th2 Cell Chemotaxis Ca->Th2 Triggers Migration

Caption: Mechanism of Action for CMPAA-based antagonists blocking PGD2-mediated Th2 cell recruitment.[5]

Part 4: Analytical Standards & Safety

Safety Warning
  • Chlorinated Aromatics: CMPAA is an organochlorine. Standard precautions for skin sensitization should be taken.

  • Azide Chemistry (Protocol B): Sodium azide is toxic and can form explosive metal azides. Use dedicated waste streams and avoid contact with heavy metals.

QC Specifications

For use as a reference standard in biological assays:

TestAcceptance CriteriaMethod
Appearance White to Off-white SolidVisual
1H NMR Consistent with structure400 MHz DMSO-d6
HPLC Purity ≥ 98.0%C18 Column, ACN/H2O Gradient
Residual Solvents < 5000 ppm (Class 3)GC-HS

References

  • Liu, J., et al. (2012).[6] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters.

  • PubChem.[2][7] (n.d.). "2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid Compound Summary." National Library of Medicine.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[5][6][8][9] Drug News & Perspectives.

  • Stock, N., et al. (2011). "5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 3: Discovery of 3-[3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl]-2,2-dimethylpropanoic acid." Bioorganic & Medicinal Chemistry Letters.

  • SelleckChem. (n.d.). "COX-2 Selective Inhibitors: Structure and Activity." Selleck Chemicals.

  • Vertex AI Search Results. (2024).[2][4][10][11][12] "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." MDPI.

  • Chem-Impex. (n.d.). "2-[4-(3,4-Dichlorophenyl)Phenyl]Acetic Acid Product Page." Chem-Impex International.

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-4-methylphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3C4M-PAA-HYD-001 Status: Active Topic: Yield Improvement & Troubleshooting for Hydrolysis Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The conversion of 3-chloro-4-methylphenylacetonitrile to 3-chloro-4-methylphenylacetic acid is a deceptive reaction.[1][2] While theoretically simple, researchers often encounter a "yield ceiling" around 60-70%.[1][2] This is rarely due to the thermodynamics of the reaction but rather kinetic trapping (amide formation) or physicochemical losses during workup (pH mismanagement).[2]

This guide deconstructs the hydrolysis workflow, identifying the specific failure points that lead to yield loss and providing a validated, high-yield protocol.

Module 1: The Reaction Landscape[2]

To fix the yield, one must visualize the bottleneck. The hydrolysis is a two-step process.[1][2] The transition from Nitrile to Amide is generally fast, but the transition from Amide to Acid is the rate-determining step that requires vigorous conditions.[2]

Mechanistic Pathway (Visualized)[1][2]

ReactionPathway cluster_conditions Critical Control Points Nitrile 3-Chloro-4-methyl- phenylacetonitrile (Starting Material) Amide Intermediate Amide (The Kinetic Trap) Nitrile->Amide H2O / OH- Fast Step Salt Carboxylate Salt (Water Soluble) Amide->Salt H2O / OH- / u0394 Slow Step (RDS) Acid 3-Chloro-4-methyl- phenylacetic Acid (Final Product) Salt->Acid Acidification (pH < 2)

Figure 1: The hydrolysis pathway. Note that the Amide -> Salt transition is the Rate Determining Step (RDS).[1][2] Insufficient heating or time stops the reaction here.

Module 2: The "Low Yield" Matrix (Troubleshooting)

If your yield is


, you are likely falling into one of three traps. Use this matrix to diagnose your specific issue.
SymptomDiagnostic CheckRoot CauseCorrective Action
Yield is low; Solid melts >100°C LC-MS shows M-1 or M-18 peak relative to product.[1][2]The Amide Trap: Reaction stopped at the amide intermediate.[2]Increase reaction time or base concentration.[1][2] Ensure temperature is at genuine reflux (

C).
Yield is low; Product purity is high Aqueous layer after extraction is cloudy or milky.[2]The pH Trap: The pKa of phenylacetic acids is ~4.[2]3. If acidified only to pH 4-5, significant product remains as salt.[1][2]Acidify aqueous layer to pH 1-2 . The product is sparingly soluble in cold water at this pH.[2]
Product is oily/sticky NMR shows aliphatic impurities or "foul" smell.[2]The Precursor Paradox: Starting nitrile contained benzyl chloride or isonitrile impurities.[2]Recrystallize the starting material or wash the crude product with non-polar solvent (Hexane/Heptane) before final recrystallization.[2]

Module 3: The "Golden Standard" Protocol

This protocol utilizes Alkaline Hydrolysis .[1][2] While acid hydrolysis is possible, it often causes the amide intermediate to precipitate, coating unreacted material and halting the reaction. Alkaline conditions keep the intermediate in solution (as the salt), driving the equilibrium forward.

Reagents
  • Substrate: 3-Chloro-4-methylphenylacetonitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 30% aq.[2] solution (4.0 - 5.0 eq)

  • Co-solvent: Ethanol (95%) or Ethylene Glycol (for higher temp)[1][2]

  • Acid: HCl (conc.) for workup[1][2]

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve the nitrile in Ethanol.

    • Tech Note: Use just enough ethanol to solubilize the nitrile.[2] Too much alcohol dilutes the base; too little causes phase separation.[2] A 1:1 v/v ratio of Ethanol to NaOH (aq) is a good starting point.[2]

  • Addition: Add 30% NaOH solution.

    • Stoichiometry: Use at least 4 equivalents of base.[2][3][4] Ammonia is generated as a byproduct; excess base ensures the equilibrium is driven fully to the carboxylate.[2]

  • Reflux (The Critical Step): Heat to vigorous reflux (

    
    C internal temp).
    
    • Duration: 6–12 hours.[1][2]

    • Checkpoint: Monitor by TLC or HPLC.[1][2] Do not stop until the Amide spot disappears. If the reaction stalls, distill off some ethanol to raise the boiling point.

  • Ammonia Removal: Once conversion is complete, remove the condenser and distill off the ethanol and generated ammonia.[2]

    • Why? Removing ammonia prevents the reverse reaction (re-formation of amide) during acidification.[2]

  • Workup (The Yield Maker):

    • Dilute the remaining aqueous residue with water.[2]

    • Wash 1: Extract with a small volume of Ethyl Acetate or Toluene.[2] Discard this organic layer.

      • Reason: This removes unreacted nitrile and non-polar impurities.[2] The product is currently in the water layer as a sodium salt.[2]

    • Acidification: Cool the aqueous layer to

      
      C. Slowly add Conc. HCl until pH reaches 1.0 .
      
    • Filtration/Extraction: The acid should precipitate as a white solid.[2]

      • If solid forms: Filter and wash with cold water.[2]

      • If oil forms:[2][5] Extract with Ethyl Acetate (3x), dry over

        
        , and evaporate.[2]
        
  • Purification: Recrystallize from Toluene or a Heptane/Ethyl Acetate mixture.[1][2]

Workup Logic Flow

WorkupLogic RxnMix Reaction Mixture (Post-Reflux) Distill Distill Ethanol & NH3 RxnMix->Distill Wash Wash with Organic Solvent (Toluene/EtOAc) Distill->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Impurities/Nitrile) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer Keep Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Precip Precipitate Forms? Acidify->Precip Filter Filter Solid (Crude Product) Precip->Filter Yes Extract Extract with EtOAc Evaporate Precip->Extract No (Oiling out)

Figure 2: Decision tree for maximizing recovery during workup.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid hydrolysis (


) instead of base? 
A:  Yes, but it is not recommended for high yield.[2] Acid hydrolysis often yields the amide as an insoluble precipitate, which coats the remaining nitrile, stopping the reaction. If you must use acid (e.g., if you have base-sensitive groups), use a mixture of Acetic Acid and Conc.[2] HCl to maintain solubility [1].[1][2]

Q2: My product is oiling out upon acidification. How do I fix this? A: This is common with substituted phenylacetic acids.[1][2] It usually indicates the presence of a small amount of solvent or impurities lowering the melting point.[2]

  • Fix: Extract the oil into Ethyl Acetate, dry thoroughly with Magnesium Sulfate, and evaporate. Triturate the resulting oil with cold Hexane or Pentane to induce crystallization.[2]

Q3: What is the expected pKa of this compound? A: The pKa is estimated to be approximately 4.2 - 4.3 [2].[2] This is slightly more acidic than unsubstituted phenylacetic acid (pKa 4.[1][2]31) due to the electron-withdrawing chlorine atom, but the methyl group provides a slight counter-effect.[2] This confirms why acidification to pH 1-2 is necessary for full recovery.[1][2]

Q4: I smell a strong almond/foul odor. Is this dangerous? A: A sweet almond smell indicates unreacted Benzaldehyde (if used in precursor synthesis).[2] A foul, overpowering odor indicates Isonitrile impurities.[2] Both suggest your starting material (nitrile) needs purification before you attempt hydrolysis.[1][2] These impurities can inhibit the hydrolysis reaction.[2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for nitrile hydrolysis mechanisms and protocols).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid (Analogous physicochemical data). Retrieved Feb 15, 2026.[2] [Link]

  • Wenner, W. (1952).[2] Phenylacetamide.[1][2] Organic Syntheses, Coll. Vol. 4, p.760.[2][6] (Foundational protocol for phenylacetic acid derivatives). [Link]

Sources

Technical Support Center: Synthesis of Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Purity

Welcome to the technical support center for the synthesis of chlorophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chlorophenylacetic acid?

A1: The most prevalent methods for synthesizing chlorophenylacetic acid include the hydrolysis of chlorophenylacetonitrile, the Willgerodt-Kindler reaction of a corresponding chloroacetophenone, and the chlorination of phenylacetic acid derivatives. Another notable method involves the conversion of mandelic acid.[1][2][3][4] Each route has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: I am seeing a significant amount of amide byproduct in my reaction from chlorophenylacetonitrile. Why is this happening?

A2: The formation of 2-chloro-phenylacetamide is a classic example of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6][7] If the reaction conditions (e.g., temperature, time, or concentration of acid/base) are not vigorous enough, the reaction can stall at the amide stage.[8][9]

Q3: Can the chlorine atom on the phenyl ring react or be displaced during synthesis?

A3: While the aryl chloride is generally stable, under certain nucleophilic conditions or with specific catalysts, displacement could be a theoretical side reaction, though it is not commonly reported under standard hydrolysis or Willgerodt-Kindler conditions. More common is undesired chlorination on the aromatic ring if you are starting from a non-chlorinated phenylacetic acid and performing a chlorination step.[4][10]

Q4: What is the primary challenge when synthesizing α-chlorophenylacetic acid from mandelic acid?

A4: The main side reaction is the hydrolysis of the desired α-chlorophenylacetic acid back to mandelic acid.[1] This is particularly problematic during the workup phase. The purification protocol is crucial for removing any unreacted starting material or hydrolyzed byproduct.[1]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of common issues encountered during the synthesis of chlorophenylacetic acid, their underlying causes, and actionable solutions.

Issue 1: Incomplete Hydrolysis of Chlorophenylacetonitrile (Amide Formation)

Symptoms:

  • Presence of a significant amount of 2-chlorophenylacetamide in the crude product, detectable by TLC, GC-MS, or NMR.

  • Lower than expected yield of the desired carboxylic acid.

Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate.[5][7] Both acid and base-catalyzed mechanisms involve the initial hydration of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid.[6][8] Insufficiently forcing conditions will lead to the accumulation of the amide.

Mitigation Strategies:

ParameterAcidic HydrolysisBasic HydrolysisRationale
Reagent Concentration Use a concentrated strong acid such as 15-37% HCl or H₂SO₄.[11]Use a concentrated strong base like NaOH or KOH.Higher concentrations of H⁺ or OH⁻ accelerate both steps of the hydrolysis.
Temperature Maintain reflux temperatures.Maintain reflux temperatures.Increased temperature provides the activation energy needed for the hydrolysis of the relatively stable amide intermediate.[8]
Reaction Time Extend the reaction time (e.g., 1.5-5 hours or more).[11] Monitor by TLC until the amide spot disappears.Extend the reaction time. Monitor by TLC.Ensures the reaction goes to completion. The hydrolysis of the amide is often slower than the initial hydration of the nitrile.
Solvent Aqueous conditions are necessary for hydrolysis.Aqueous or aqueous/alcoholic solvent systems can be used.Water is a key reactant in the hydrolysis.[5][7]

Detailed Protocol for Complete Hydrolysis of 2-Chlorophenylacetonitrile (Acidic Conditions):

  • To a round-bottom flask equipped with a reflux condenser, add 2-chlorophenylacetonitrile.

  • Slowly add a 1.2 to 5 molar excess of concentrated hydrochloric acid (e.g., 37%).[11]

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for 1.5-5 hours.[11]

  • Monitor the reaction progress by TLC, ensuring the disappearance of both the starting nitrile and the intermediate amide.

  • After completion, cool the reaction mixture, which should cause the chlorophenylacetic acid to crystallize.

  • Isolate the product by filtration, wash with cold water, and dry.[12]

Issue 2: Formation of Mandelic Acid from α-Chlorophenylacetic Acid

Symptoms:

  • Presence of mandelic acid in the final product, often co-eluting with the desired product in some chromatographic systems.

  • Reduced yield of α-chlorophenylacetic acid.

Causality: The α-chloro group is susceptible to nucleophilic substitution by water, especially under neutral or basic conditions and at elevated temperatures, leading to the formation of mandelic acid.[1] This is a common issue during aqueous workup and extraction.

Mitigation Strategies:

ParameterActionRationale
Workup Temperature Keep all aqueous solutions ice-cold during extraction.Lower temperatures significantly reduce the rate of hydrolysis.[1]
Extraction Speed Perform extractions rapidly.Minimizes the contact time between the product and the aqueous phase.[1]
pH Control Maintain acidic conditions during workup.The chloro-acid is more stable in an acidic environment.
Purification Recrystallization from a non-polar solvent like hexane or treatment with warm concentrated HCl can be used to remove mandelic acid.[1]Mandelic acid has different solubility properties than the desired product, allowing for its removal.[1]

Detailed Protocol for Minimizing Mandelic Acid Formation and Purification:

  • Following the synthesis of α-chlorophenylacetic acid (e.g., from ethyl α-chlorophenylacetate), quench the reaction mixture in ice-cold water.

  • Extract the product rapidly with an organic solvent like ether, keeping the separatory funnel in an ice bath if possible.[1]

  • If a basic wash is required, use a pre-chilled, dilute solution of sodium bicarbonate and minimize contact time.

  • Acidify the aqueous phase (if necessary) with ice-cold concentrated acid (e.g., H₂SO₄) to precipitate the product.[1]

  • To remove trace amounts of mandelic acid, suspend the crude product in warm (50-60 °C) concentrated hydrochloric acid, then cool to induce crystallization of the purified α-chlorophenylacetic acid.[1]

  • Filter the product and dry it in a vacuum desiccator over solid potassium hydroxide.[1]

Issue 3: Incomplete Hydrolysis of Thioamide in Willgerodt-Kindler Reaction

Symptoms:

  • Presence of the thioamide intermediate in the crude product.

  • The crude product may have a yellow color and a distinct sulfurous odor.

Causality: The Willgerodt-Kindler reaction proceeds via a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[2][13] Similar to amide hydrolysis, this step requires sufficiently harsh conditions to proceed to completion.

Mitigation Strategies:

ParameterActionRationale
Hydrolysis Conditions Use a strong base (e.g., NaOH in an alcoholic solution) and heat under reflux for an extended period.Ensures complete conversion of the stable thioamide to the carboxylate salt.[14]
Reaction Monitoring Monitor the disappearance of the thioamide by TLC.Confirms the completion of the hydrolysis step.
Workup After hydrolysis, the reaction mixture must be acidified with a strong acid to protonate the carboxylate and precipitate the carboxylic acid.The product of basic hydrolysis is the carboxylate salt, which needs to be converted to the free acid.

Workflow for Willgerodt-Kindler Reaction and Subsequent Hydrolysis:

Willgerodt_Kindler_Workflow Start Chloroacetophenone + Amine + Sulfur Thioamide Thioamide Intermediate Start->Thioamide Willgerodt-Kindler Reaction Hydrolysis Basic Hydrolysis (e.g., NaOH, EtOH, Reflux) Thioamide->Hydrolysis Carboxylate Carboxylate Salt Hydrolysis->Carboxylate Acidification Acidification (e.g., HCl) Carboxylate->Acidification Product Chlorophenylacetic Acid Acidification->Product Alpha_Chlorination PA Phenylacetic Acid AcylChloride Acyl Chloride Intermediate PA->AcylChloride PCl3 Enol Enol Form AcylChloride->Enol Tautomerization AlphaChloro α-Chloro Acyl Chloride Enol->AlphaChloro TCCA Product α-Chlorophenylacetic Acid AlphaChloro->Product Hydrolysis (workup)

Caption: Proposed mechanism for selective α-chlorination using TCCA/PCl₃.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • ResearchGate. (2006). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • sistema Fenix. (n.d.). Theoretical and Computational Study of Sulfur Compounds Reactivity in Prebiotic Chemistry: The Whitesides Network of Thiols and Thioesters. Retrieved from [Link]

  • ResearchGate. (2023). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • ResearchGate. (n.d.). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • RSC Publishing. (2023). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Retrieved from [Link]

  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Retrieved from [Link]

  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • RSC Advances. (2023). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • AIR Unimi. (2023). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]

  • MDPI. (n.d.). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties of Acetonitrile – C 2 H 3 N. Retrieved from [Link]

  • doc brown's advanced A level organic chemistry revision notes. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3-Chloro-4-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the ¹H NMR Spectrum of 2-(3-Chloro-4-methylphenyl)acetic acid

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular entities is paramount. 2-(3-Chloro-4-methylphenyl)acetic acid is a valuable synthetic intermediate whose utility is contingent on its structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for unambiguous structure elucidation in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(3-Chloro-4-methylphenyl)acetic acid, contextualized through a detailed comparison with structurally related analogues. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Predicted ¹H NMR Spectrum of 2-(3-Chloro-4-methylphenyl)acetic acid

Before analyzing the experimental data, a prediction of the spectrum based on fundamental principles allows for a more insightful interpretation. The structure of 2-(3-Chloro-4-methylphenyl)acetic acid features several distinct proton environments.

  • Carboxylic Acid Proton (-COOH) : This proton is acidic and its chemical shift is highly variable, often appearing as a broad singlet far downfield, typically between 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Methylene Protons (-CH₂-) : These are benzylic protons, situated on a carbon directly attached to the aromatic ring.[1] Their chemical shift is expected in the range of 3.5-3.8 ppm. Due to the absence of adjacent protons, this signal should appear as a sharp singlet.

  • Methyl Protons (-CH₃) : These protons are attached to the aromatic ring and are expected to produce a singlet around 2.3 ppm.

  • Aromatic Protons (Ar-H) : The aromatic region, typically between 6.5-8.0 ppm, will be the most complex.[1] The substitution pattern (1,2,4-trisubstituted) renders the three aromatic protons chemically distinct (H-2, H-5, H-6).

    • Substituent Effects : The electronic properties of the chloro and methyl groups dictate the precise chemical shifts. The chlorine atom is an electron-withdrawing group, which deshields nearby protons (moves them downfield).[2] Conversely, the methyl group is an electron-donating group, which shields nearby protons (moves them upfield).[3]

    • Splitting Patterns : The splitting of these aromatic signals is governed by spin-spin coupling. We anticipate ortho-coupling (³J) between adjacent protons (typically 6-10 Hz) and meta-coupling (⁴J) between protons separated by a carbon (typically 1-3 Hz).[4]

      • H-2 : This proton is adjacent to the chloro group. It has one meta-coupled neighbor (H-6). It is expected to appear as a narrow doublet (or a sharp singlet if meta-coupling is not resolved).

      • H-5 : This proton is ortho to the methyl group and meta to the chloro group. It has one ortho-coupled neighbor (H-6). It is expected to appear as a doublet.

      • H-6 : This proton is between the acetic acid and methyl-substituted carbons. It has one ortho-coupled neighbor (H-5) and one meta-coupled neighbor (H-2). It is expected to appear as a doublet of doublets (dd).

Section 2: Experimental Protocol for ¹H NMR Data Acquisition

The integrity of NMR data is built upon a robust and reproducible experimental protocol. The following steps outline a self-validating system for acquiring high-quality ¹H NMR spectra.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of 2-(3-Chloro-4-methylphenyl)acetic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup & Calibration :

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the number of scans (e.g., 8 or 16 for a sufficiently concentrated sample), pulse angle (e.g., 30-45 degrees), and relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID), which is the time-domain signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) A->B C Insert Sample into Spectrometer B->C D Lock & Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Assign Signals H->I

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Section 3: Analysis of the Experimental ¹H NMR Spectrum

The experimental ¹H NMR spectrum of 2-(3-Chloro-4-methylphenyl)acetic acid (in CDCl₃, 400 MHz) provides the following signals, which are assigned as detailed in the table below.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
111.15broad singlet-1H-COOH
27.25d2.01HH-2
37.18d8.01HH-5
47.05dd8.0, 2.01HH-6
53.61s-2H-CH₂-
62.33s-3H-CH₃

Justification of Assignments:

  • The broad singlet at 11.15 ppm is characteristic of a carboxylic acid proton.

  • The singlet at 3.61 ppm with an integration of 2H is unequivocally the benzylic methylene protons.

  • The singlet at 2.33 ppm integrating to 3H corresponds to the methyl group protons.

  • In the aromatic region, the signal at 7.25 ppm appears as a doublet with a small coupling constant of 2.0 Hz, consistent with meta-coupling to H-6. This downfield shift is due to the deshielding effect of the adjacent chloro group. This is assigned to H-2.

  • The signal at 7.18 ppm is a doublet with a large coupling constant of 8.0 Hz, characteristic of ortho-coupling to H-6. This is assigned to H-5.

  • The signal at 7.05 ppm shows splitting from both an ortho neighbor (J = 8.0 Hz) and a meta neighbor (J = 2.0 Hz), resulting in a doublet of doublets. This confirms its assignment as H-6.

Section 4: Comparative Analysis with Structurally Related Compounds

To fully appreciate the spectral features of 2-(3-Chloro-4-methylphenyl)acetic acid, a comparison with its parent structure and singly-substituted analogues is highly instructive.

CompoundAr-H (δ, ppm)-CH₂- (δ, ppm)Other (δ, ppm)
Phenylacetic acid [6][7]~7.30 (m, 5H)3.64 (s, 2H)-
2-(p-tolyl)acetic acid [6][8]7.15 (d, 2H), 7.12 (d, 2H)3.60 (s, 2H)2.32 (s, 3H, -CH₃)
2-(m-chlorophenyl)acetic acid [9][10]7.15-7.33 (m, 4H)3.61 (s, 2H)-
2-(3-Chloro-4-methylphenyl)acetic acid 7.25 (d, 1H), 7.18 (d, 1H), 7.05 (dd, 1H)3.61 (s, 2H)2.33 (s, 3H, -CH₃)
Discussion of Spectral Trends
  • Effect of the Methyl Group : Comparing phenylacetic acid to 2-(p-tolyl)acetic acid, the addition of the electron-donating methyl group causes a slight upfield shift of the aromatic and benzylic protons due to increased electron density (shielding). The symmetry of the para-substitution simplifies the aromatic region into two distinct doublets.[6][8]

  • Effect of the Chloro Group : Comparing phenylacetic acid to 2-(m-chlorophenyl)acetic acid, the electron-withdrawing chloro group deshields the aromatic protons, generally shifting them slightly downfield. The chemical shifts of the four aromatic protons become more dispersed, resulting in a complex multiplet.[9][10] The effect on the distant methylene group is minimal.

  • Combined Effects in the Target Molecule : In 2-(3-Chloro-4-methylphenyl)acetic acid, we observe a combination of these effects.

    • The methyl group at position 4 tends to shield the ring overall.

    • The chloro group at position 3 strongly deshields the ortho proton (H-2), pushing it furthest downfield in the aromatic region (7.25 ppm).

    • The methylene (-CH₂-) and methyl (-CH₃) proton signals remain largely in their expected positions, as seen across all analogues, confirming their relative insensitivity to the aromatic substitution pattern.

Substituent Effects Diagram

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Chlorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of various chlorinated phenylacetic acids. By understanding how chlorination patterns influence their electronic spectra, researchers can better characterize these compounds, assess their purity, and develop quantitative analytical methods. This document synthesizes experimental data with theoretical principles to offer a comprehensive resource for professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction: The Significance of UV-Vis Spectroscopy for Chlorinated Phenylacetic Acids

Chlorinated phenylacetic acids are a class of compounds with diverse applications, ranging from herbicides to precursors in pharmaceutical synthesis. Their aromatic nature makes them amenable to analysis by UV-Vis spectroscopy, a technique that probes the electronic transitions within a molecule. The absorption of UV-Vis radiation is highly dependent on the molecule's structure, particularly the presence and arrangement of chromophores and auxochromes.

The phenylacetic acid backbone contains a benzene ring, a primary chromophore that exhibits characteristic π→π* transitions. The addition of chlorine atoms to this ring acts as an auxochrome, modifying the energy of these transitions and thus shifting the absorption maxima (λmax) and altering the molar absorptivity (ε). The position and number of chlorine substituents have a predictable, yet nuanced, effect on the UV-Vis spectrum. This guide will elucidate these structure-spectra relationships, providing a valuable tool for compound identification and quantification.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

To ensure the comparability and validity of UV-Vis absorption data, a standardized experimental protocol is essential. The following section details a robust methodology for acquiring the UV-Vis spectra of chlorinated phenylacetic acids.

Materials and Instrumentation
  • Analytes: Phenylacetic acid and its chlorinated derivatives (e.g., 2-chlorophenylacetic acid, 4-chlorophenylacetic acid, 2,4-dichlorophenylacetic acid, etc.) of high purity.

  • Solvent: Spectroscopic grade solvent with a suitable UV cutoff. Ethanol is a common choice due to its ability to dissolve a wide range of organic compounds and its transparency in the relevant UV region.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of each analyte at a concentration of approximately 1 mg/mL in the chosen spectroscopic solvent.

    • From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of 0.2-0.8 AU at the λmax. This ensures adherence to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the spectroscopic solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax.

    • Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) for each compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent (e.g., Ethanol) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas3 Measure Sample Absorbance prep3->meas3 meas1 Instrument Warm-up meas2 Baseline Correction (Solvent Blank) meas1->meas2 meas2->meas3 an1 Determine λmax meas3->an1 an2 Calculate Molar Absorptivity (ε) an1->an2 structure_spectra cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_transitions Electronic Transitions cluster_spectra UV-Vis Spectrum s1 Phenylacetic Acid (Parent Chromophore) t1 Alteration of HOMO-LUMO Energy Gap s2 Chlorine Substituent (Auxochrome) e1 Inductive Effect (-I) (Electron Withdrawing) s2->e1 e2 Resonance Effect (+R) (Electron Donating) s2->e2 e1->t1 e2->t1 sp1 Shift in λmax (Bathochromic/Hypsochromic) t1->sp1 sp2 Change in ε (Hyperchromic/Hypochromic) t1->sp2

Caption: Relationship between molecular structure and UV-Vis spectral properties of chlorinated phenylacetic acids.

Conclusion

The UV-Vis absorption properties of chlorinated phenylacetic acids are systematically influenced by the number and position of chlorine substituents on the phenyl ring. The general trend observed is a bathochromic shift with increasing chlorination, which can be rationalized by considering the electronic effects of the chlorine atoms on the π→π* transitions of the benzene chromophore. This guide provides a foundational understanding and a practical experimental framework for researchers working with these compounds. For more precise quantitative analysis, it is recommended to experimentally determine the λmax and ε for each specific chlorinated phenylacetic acid isomer under the desired analytical conditions.

References

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). m-Chlorophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar absorptivity (e) for 2-[(2,6-dichlorophenyl)-amino]phenyl- acetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum showing the maximum wavelength of 2.4-D. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

Optimization of Thin Layer Chromatography for Phenylacetic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetic acid (PAA) and its derivatives are ubiquitous scaffolds in pharmaceutical synthesis, serving as precursors for penicillin G, diclofenac, and various alkaloids. However, their analysis via Thin Layer Chromatography (TLC) presents a specific challenge: the carboxylic acid moiety (


) interacts strongly with the silanol groups (

) of silica gel, leading to "tailing" or "streaking."

This guide moves beyond generic protocols to provide a comparative analysis of solvent systems specifically optimized for PAA derivatives. It focuses on the suppression of ionization to achieve sharp, reproducible


 values and validates visualization methods for high-sensitivity detection.

Mechanistic Insight: The "Acid Effect" on Silica

To obtain reproducible data, one must understand the interaction at the molecular level. Silica gel (Silica 60


) is slightly acidic but contains free silanol groups that can hydrogen bond with the carbonyl oxygen of PAA. Furthermore, in neutral solvents, PAA exists in an equilibrium between its dimer, monomer, and ionized carboxylate forms.

The Problem: Ionized species adsorb strongly to the stationary phase, causing the spot to drag (tail) rather than migrate as a compact band. The Solution: The addition of a "competitive acid" (Formic or Acetic acid) to the mobile phase suppresses the ionization of PAA, forcing it into its protonated, less polar dimer form, which migrates cleanly.

Diagram: Suppression of Tailing Mechanism

AcidEffect Silica Silica Surface (Stationary Phase) PAA_Ion Ionized PAA (R-COO⁻) Silica->PAA_Ion Strong Adsorption PAA_Proton Protonated PAA (R-COOH) PAA_Ion->PAA_Proton + H⁺ Result_Bad Result: Tailing/Streaking PAA_Ion->Result_Bad Result_Good Result: Compact Spot PAA_Proton->Result_Good MobileAcid Modifier Acid (HCOOH / AcOH) MobileAcid->Silica Blocks Active Sites MobileAcid->PAA_Ion Protonation (Equilibrium Shift)

Figure 1: Mechanism of acid modifiers. The mobile phase acid shifts the equilibrium toward the protonated form and blocks active silanol sites, preventing tailing.

Comparative Solvent Systems & Rf Data

The following data compares three distinct solvent classes. Selection depends on the polarity of the substituents on the phenyl ring.

System A: The "Universal" Organic System (Chlorinated)

Composition: Dichloromethane (DCM) : Methanol (MeOH) : Formic Acid Ratio: 95 : 5 : 1 (v/v/v) Best For: Synthetic intermediates, substituted PAAs, and reaction monitoring.

System B: The "Metabolite" System (Aqueous/Polar)

Composition: n-Butanol : Acetic Acid : Water Ratio: 12 : 3 : 5 (v/v/v) Best For: Highly polar derivatives, biological extracts, or separating PAA from amino acids (e.g., Phenylalanine).

System C: The "Non-Polar" System (Hydrocarbon)

Composition: Hexane : Ethyl Acetate : Acetic Acid Ratio: 70 : 30 : 1 (v/v/v) Best For: Esterified derivatives or lipophilic analogs.

Table 1: Comparative Rf Values for Phenylacetic Acid Derivatives
CompoundSubstituent EffectSystem A (

) DCM:MeOH:FA (95:5:1)
System B (

) BuOH:AcOH:H2O (12:3:5)
Detection
Phenylacetic Acid (PAA) Reference Standard0.65 0.84 UV / BCG
2-Chloro-2-phenylacetic acid Electron Withdrawing (Cl)0.51N/AUV
4-(Trifluoromethyl) PAA Strong EWG (Lipophilic)0.57N/AUV
4-Methoxycarbonyl PAA Polar Ester0.30N/AUV
Phenylalanine Amino Acid Precursor< 0.100.50Ninhydrin
p-Tolylacetic acid Weak Electron Donating0.56~0.80UV

> Note:


 values are approximate and sensitive to humidity and chamber saturation. Always run a co-spot with a standard.

Visualization Methodologies

While UV is standard, it is non-specific. For PAA, chemical staining provides validation of the functional group.

Method 1: Bromocresol Green (The Specificity Test)

This is the gold standard for carboxylic acids.

  • Reagent: 0.04 g Bromocresol Green in 100 mL Ethanol + 0.1 M NaOH (dropwise until blue).

  • Mechanism: An acid-base indicator (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). PAA spots turn yellow  against a blue  background.[1]
    
  • Limit of Detection: ~5 µg.

  • Advantage: Does not require heating; non-destructive (mostly).

Method 2: UV Fluorescence Quenching (254 nm)[1][3]
  • Mechanism: The benzene ring absorbs UV light, quenching the fluorescence of the F254 indicator in the silica.

  • Appearance: Dark purple/black spots on a bright green background.

  • Limitation: Non-specific; detects any aromatic compound (e.g., toluene, benzyl alcohol).

Validated Experimental Protocol

To ensure "Trustworthiness" and reproducibility, follow this self-validating workflow.

Step 1: Chamber Saturation (Critical)

Failure to saturate the chamber causes the "edge effect," where


 values drift higher at the edges of the plate.
  • Place filter paper lining the inside of a glass jar.

  • Pour the solvent system (e.g., DCM:MeOH:FA) over the paper until the bottom of the jar has 0.5 cm of liquid.

  • Close the lid tight and wait 15 minutes . The paper must be fully wet.

Step 2: Sample Preparation[4]
  • Dissolve ~5 mg of PAA derivative in 1 mL of Methanol or Ethyl Acetate .

  • Avoid dissolving in pure hexane (solubility issues) or pure DMSO (high boiling point, hard to dry).

Step 3: Spotting & Development[3][5][6]
  • Use a micro-capillary to spot 1-2 µL on the baseline (1 cm from bottom).

  • Validation Step: Spot the pure starting material (SM) in Lane 1, the Reaction Mixture (RM) in Lane 2, and a Co-Spot (SM + RM) in Lane 3.

  • Develop until the solvent front is 1 cm from the top.

Step 4: Visualization Workflow
  • First: View under UV (254 nm) and circle spots with a pencil.[2]

  • Second: Dip in Bromocresol Green to confirm the acidic nature (Yellow spot).

  • Third (Optional): If checking for oxidation byproducts, use KMnO4 stain (Alkenes/Aldehydes turn brown).

Diagram: Decision Tree for Analysis

Workflow Start Start: Unknown PAA Derivative Solubility Is sample highly polar / water soluble? Start->Solubility SystemB Use System B (BuOH : AcOH : H2O) 12:3:5 Solubility->SystemB Yes (e.g., Amino acids) SystemA Use System A (DCM : MeOH : FA) 95:5:1 Solubility->SystemA No (Synthetic intermediate) RunTLC Run TLC with Acid Modifier SystemB->RunTLC SystemA->RunTLC Visual Visualize: UV 254nm RunTLC->Visual Confirm Confirm: Bromocresol Green (Yellow Spot = Acid) Visual->Confirm

Figure 2: Operational workflow for selecting solvent systems and validating results.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Insufficient acid in mobile phase.Add 1-2% Formic Acid or Acetic Acid to the solvent system.
"Smiling" Front Uneven saturation or temperature.Ensure filter paper is used; keep chamber away from drafts/heat.
No Spot Visible Sample too dilute or UV lamp weak.Re-spot 3x on the same point (drying in between). Try Iodine stain.[3]
Spot at Solvent Front Solvent too polar.Reduce Methanol (System A) or Ethyl Acetate (System C).

References

  • Royal Society of Chemistry. (2019). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. (Provides Rf values for chlorinated and substituted PAAs in DCM/MeOH systems).

  • National Institutes of Health (PMC). (2001). Biochemical Characterization of Phenylacetate-Coenzyme A Ligase. (Provides Rf values for PAA and metabolites in Butanol/Acetic Acid systems).

  • Chemistry LibreTexts. (2024). Visualizing TLC Plates: Bromocresol Green Stain. (Authoritative guide on staining mechanisms for carboxylic acids).

Sources

A Senior Application Scientist's Guide to the Solid-State Analysis of 2-(3-Chloro-4-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient's (API) solid-state properties is not merely a regulatory formality but a cornerstone of rational drug design. The crystalline form of an API dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] This guide presents a comparative analysis of key analytical techniques for the solid-state characterization of 2-(3-Chloro-4-methylphenyl)acetic acid, a representative small molecule API. We will delve into the unparalleled detail provided by Single-Crystal X-ray Diffraction (SC-XRD), contextualize its role as the "gold standard," and objectively compare its utility against complementary techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FT-IR and Raman). By integrating experimental data and field-proven insights, this guide offers a strategic framework for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical tools for their specific research and development needs.

Introduction: The Criticality of Crystal Structure in Drug Development

The therapeutic efficacy and safety of a drug product are intrinsically linked to the solid-state form of its API.[1][2] A single molecule, such as 2-(3-Chloro-4-methylphenyl)acetic acid, can potentially crystallize into multiple distinct forms known as polymorphs.[1] These polymorphs, despite having the same chemical composition, exhibit different three-dimensional lattice arrangements, which can lead to significant variations in physical properties.[1][2] The infamous case of Ritonavir, an HIV protease inhibitor, serves as a stark reminder of polymorphism's impact. A new, more stable but less soluble polymorph emerged after the drug was marketed, leading to compromised bioavailability and a massive product recall.

Therefore, a thorough solid-state characterization is paramount during preformulation to:

  • Identify and select the most stable polymorph to ensure consistent performance and prevent phase transitions during manufacturing and storage.[1]

  • Characterize physicochemical properties like solubility and melting point to inform formulation strategies.

  • Secure intellectual property by patenting novel crystalline forms.

  • Meet regulatory requirements from agencies like the FDA and EMA, who mandate comprehensive solid-state analysis.[3]

This guide uses 2-(3-Chloro-4-methylphenyl)acetic acid as a model compound to illustrate a multi-technique approach to solid-state analysis, providing both the "how" and the "why" behind each experimental choice.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline material.[4][5][6] It provides an unambiguous determination of molecular structure, conformation, stereochemistry, and the intricate network of intermolecular interactions within the crystal lattice.[5][6][7]

Causality Behind the Technique

The fundamental principle of SC-XRD lies in the diffraction of X-rays by the ordered array of atoms in a crystal. When a focused beam of X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, most scattered X-rays interfere destructively. However, in specific directions, they interfere constructively, producing a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal's unit cell. By analyzing this pattern, we can reconstruct a three-dimensional model of the electron density and, consequently, the precise location of each atom in the molecule.

Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a fully resolved crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final result.

The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of significant defects.[4][8] This is often the most challenging step.

  • Protocol: Slow Evaporation

    • Prepare a nearly saturated solution of 2-(3-Chloro-4-methylphenyl)acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[9]

    • Filter the solution into a clean, small vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.[9]

    • Cover the vial with a cap containing a few pinholes or with parafilm. This allows for slow solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free environment. Mechanical disturbances can lead to the formation of many small, unusable crystals.[9]

  • Expert Insight: The rate of evaporation is a key variable. If crystals form too quickly, they are often small and poorly ordered. If no crystals form, the solution may be too dilute, or a different solvent system should be tried. Techniques like vapor diffusion or slow cooling can be valuable alternatives.[9]

  • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

  • Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.

  • Place the mounted crystal on the diffractometer. A preliminary screening involves collecting a few diffraction images to assess the crystal quality (e.g., spot sharpness, degree of mosaicity). This is a critical quality control check before committing to a full data collection.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is "solved" using computational methods to generate an initial model of the atomic positions.

  • The model is then "refined" to achieve the best possible fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates and molecular structure.

Visualizing the SC-XRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Diffraction Analysis cluster_output Output Powder API Powder Solution Saturated Solution Powder->Solution Dissolution Crystals Single Crystals Solution->Crystals Slow Evaporation Mount Mount & Screen Crystal Crystals->Mount Data Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Structure 3D Atomic Structure Refine->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Data Interpretation: What the Structure Reveals

The output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. For 2-(3-Chloro-4-methylphenyl)acetic acid, this would unambiguously define:

  • Molecular Connectivity and Conformation: The precise bond lengths, bond angles, and torsion angles.

  • Supramolecular Assembly: How molecules pack in the crystal lattice, identifying key intermolecular interactions like hydrogen bonds (e.g., the classic carboxylic acid dimer) and halogen bonds.

  • Absolute Stereochemistry: If chiral centers are present.

  • Density and Unit Cell Parameters: Providing a unique fingerprint for that specific crystalline form.

A Comparative Guide to Complementary Solid-State Techniques

While SC-XRD provides the absolute structure, it analyzes only a single, perfect crystal. It is not representative of the bulk material, which may be a mixture of forms or have different properties.[4] Therefore, a suite of complementary techniques is essential for a complete picture.[10]

Powder X-ray Diffraction (PXRD)

PXRD is the workhorse of solid-state analysis in the pharmaceutical industry.[3][11] Instead of a single crystal, it analyzes a microcrystalline powder containing thousands of randomly oriented crystallites.[7]

  • Principle & Application: Each crystalline form diffracts X-rays to produce a unique, fingerprint-like pattern of peaks at characteristic angles (2θ).[4][11] PXRD is used to:

    • Identify the bulk crystalline form and compare it to the single crystal standard.[4][12]

    • Detect polymorphism and identify different crystalline phases in a mixture.[11]

    • Assess the degree of crystallinity versus amorphous content.[11]

    • Monitor for phase transformations during manufacturing or stability studies.[11]

  • Expert Insight: The PXRD pattern of the bulk material should be compared against a pattern simulated from the SC-XRD data. A perfect match confirms that the single crystal is representative of the bulk. Any extra peaks may indicate the presence of an impurity or a different polymorphic form.

Thermal Analysis: DSC and TGA

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.[13][14]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as they are heated or cooled.[15]

    • Application: DSC is invaluable for determining the melting point, which is a key characteristic of a crystalline solid.[1][16] Different polymorphs will generally have different melting points. It can also detect other thermal events like glass transitions (for amorphous materials) and crystallization.[13][16]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14][15]

    • Application: TGA is primarily used to determine the thermal stability and decomposition temperature of the API.[13] It is also essential for identifying and quantifying the presence of bound solvents or water in solvates and hydrates, respectively, by detecting weight loss at specific temperatures.[16][17]

Vibrational Spectroscopy: FT-IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since these modes are sensitive to the molecule's local environment, these techniques can differentiate between polymorphs.[18][19]

  • Principle & Application: Polymorphs often exhibit subtle but distinct differences in their IR and Raman spectra due to variations in intermolecular interactions (like hydrogen bonding) in the crystal lattice.[18] These techniques are powerful for:

    • Rapidly screening for different polymorphic forms.[20][21]

    • Acting as a quick quality control check to confirm the identity and form of a batch.

    • Providing complementary information, as some vibrational modes are IR-active while others are Raman-active.[19]

  • Expert Insight: While PXRD is generally more definitive for polymorph identification, FT-IR and Raman are often faster, require less sample, and can be implemented as in-line process analytical technology (PAT) to monitor for form changes during manufacturing.[20]

Data Summary and Technique Comparison

TechniqueInformation ProvidedSample RequirementThroughputKey Application for 2-(3-Chloro-4-methylphenyl)acetic acid
SC-XRD Absolute 3D atomic structure, conformation, packing, bond lengths/angles.[5][6]Single crystal (~0.1 mm)LowDefinitive structure determination of a specific polymorph.
PXRD Crystalline "fingerprint," phase purity, polymorphism, crystallinity.[4][11]~10-20 mg powderHighConfirming the bulk material matches the single crystal; routine QC.
DSC Melting point, enthalpy of fusion, glass transition, phase transitions.[15][16]~2-5 mg powderHighDetermining the melting point and thermal behavior of the bulk form.
TGA Thermal stability, decomposition temperature, solvent/water content.[14][17]~5-10 mg powderHighAssessing thermal stability and checking for solvate/hydrate forms.
FT-IR/Raman Vibrational "fingerprint," functional groups, intermolecular interactions.[18][19]<1 mg powderVery HighRapid screening for polymorphism and confirming batch identity.

An Integrated Strategy for Comprehensive Analysis

No single technique tells the whole story. A robust solid-state characterization strategy integrates these methods in a logical workflow.

Integrated_Workflow cluster_screen Polymorph & Form Screening cluster_define Definitive Characterization cluster_output Final Outcome Screen Crystallization Experiments Spectroscopy FT-IR / Raman (Rapid Screening) Screen->Spectroscopy Characterize Hits Thermal DSC / TGA (Thermal Profile) Screen->Thermal Characterize Hits PXRD_Screen PXRD (Phase ID) Screen->PXRD_Screen Characterize Hits SCXRD SC-XRD (Absolute Structure) PXRD_Screen->SCXRD Grow Single Crystal of Novel Form PXRD_Confirm PXRD (Bulk Confirmation) SCXRD->PXRD_Confirm Simulate Pattern Form Select Optimal Solid Form for Development PXRD_Confirm->Form

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.